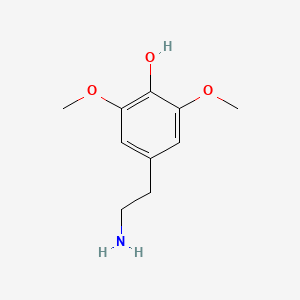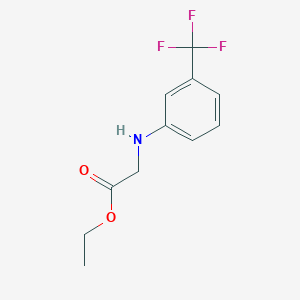
(3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring. They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of trifluoromethylphenyl compounds often involves the use of boronic esters or boronic acids, which are valuable building blocks in organic synthesis . Protodeboronation, a process involving the removal of a boron group from an organic compound, is a common method used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl compounds typically includes a phenyl ring with a trifluoromethyl group attached. The presence of fluorine atoms can significantly influence the physical and chemical properties of these compounds .Chemical Reactions Analysis
Trifluoromethylphenyl compounds can participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
Trifluoromethylphenyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group and the phenyl ring. The trifluoromethyl group is highly electronegative, which can influence the reactivity of these compounds .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
2445-84-3 |
|---|---|
Produktname |
(3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester |
Molekularformel |
C11H12F3NO2 |
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
ethyl 2-[3-(trifluoromethyl)anilino]acetate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)7-15-9-5-3-4-8(6-9)11(12,13)14/h3-6,15H,2,7H2,1H3 |
InChI-Schlüssel |
SXAIOMBBQSGXRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC1=CC=CC(=C1)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)CNC1=CC=CC(=C1)C(F)(F)F |
Andere CAS-Nummern |
2445-84-3 |
Löslichkeit |
8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



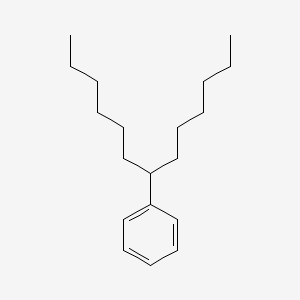

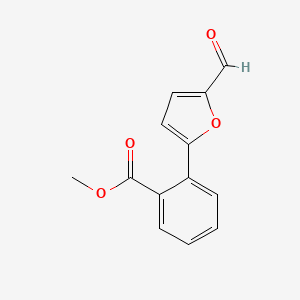


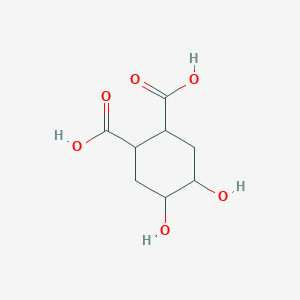
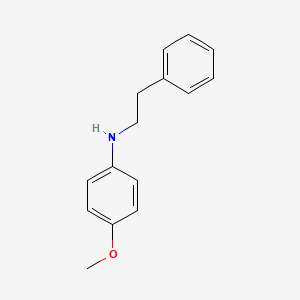
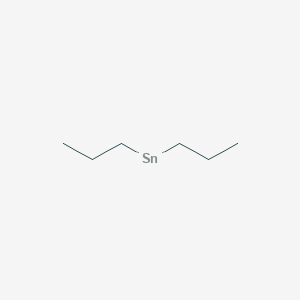

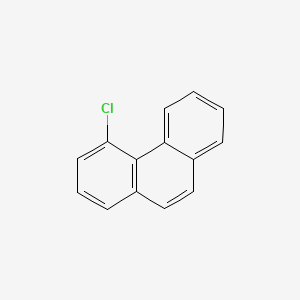
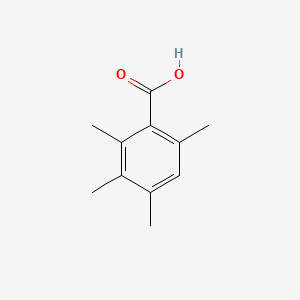
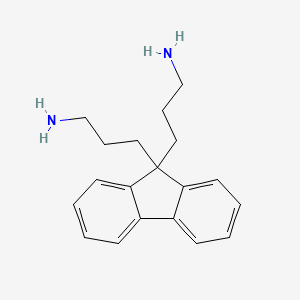
![2-[(methylsulfonyl)methyl]-1H-benzimidazole](/img/structure/B3050174.png)
